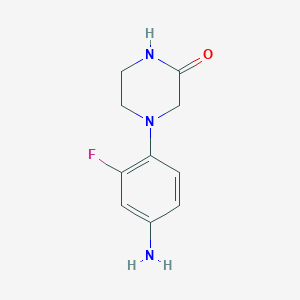

4-(4-Amino-2-fluorophenyl)piperazin-2-one

Übersicht

Beschreibung

“4-(4-Amino-2-fluorophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H12FN3O and a molecular weight of 209.22 g/mol. It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(4-Amino-2-fluorophenyl)piperazin-2-one”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

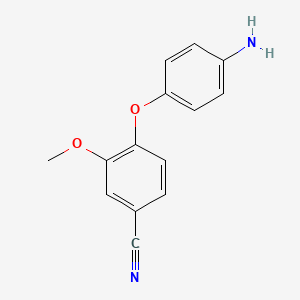

The molecular structure of “4-(4-Amino-2-fluorophenyl)piperazin-2-one” can be represented by the SMILES stringO=C (OC (C) (C)C)N1CCN (C (C (F)=C2)=CC=C2N)CC1 .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound “4-(4-Amino-2-fluorophenyl)piperazin-2-one” has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Methods of Application or Experimental Procedures

Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models . A series of analogues of the compound were screened to study their structure-activity relationship .

Results or Outcomes

The study found that the compound is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor . The inhibitory effect of compound 3c could not be washed out . Therefore, similar to the original compound, compound 3c was an irreversible and non-competitive inhibitor .

2. Biological Potential of Indole Derivatives

Summary of the Application

Indole derivatives, including “4-(4-Amino-2-fluorophenyl)piperazin-2-one”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application or Experimental Procedures

Various scaffolds of indole, including the compound , are synthesized for screening different pharmacological activities .

Results or Outcomes

The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Synthesis of Antibiotics

Summary of the Application

The compound “4-(4-Amino-2-fluorophenyl)piperazin-2-one” has been used in the synthesis of various other compounds, such as antibiotics.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source.

Results or Outcomes

The compound has been successfully used in the development of new drugs, including antibiotics.

4. Biological Activities of Piperazine Derivatives

Summary of the Application

Piperazine derivatives, including “4-(4-Amino-2-fluorophenyl)piperazin-2-one”, can be found in biologically active compounds for a variety of disease states .

Methods of Application or Experimental Procedures

Various scaffolds of piperazine, including the compound , are synthesized for screening different pharmacological activities .

Results or Outcomes

Piperazine derivatives have been found to have antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties .

5. Structure-Activity Relationship Studies

Summary of the Application

The compound “4-(4-Amino-2-fluorophenyl)piperazin-2-one” has been used in structure-activity relationship studies to develop novel inhibitors of Equilibrative Nucleoside Transporters (ENTs) .

Methods of Application or Experimental Procedures

Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models . A series of analogues of the compound were screened to study their structure-activity relationship .

Results or Outcomes

The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor .

6. Antiviral Activity

Summary of the Application

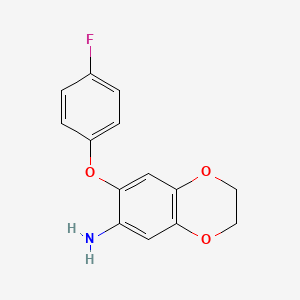

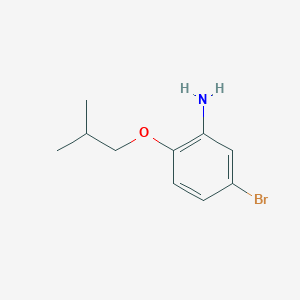

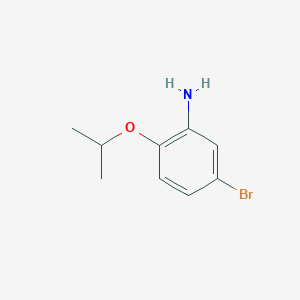

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, including “4-(4-Amino-2-fluorophenyl)piperazin-2-one”, were prepared and reported as antiviral agents .

Methods of Application or Experimental Procedures

Various scaffolds of indole, including the compound , were synthesized for screening different pharmacological activities .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Eigenschaften

IUPAC Name |

4-(4-amino-2-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYWNAHALSWFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Amino-2-fluorophenyl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)